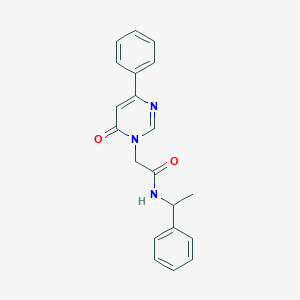
2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)-N-(1-phenylethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)-N-(1-phenylethyl)acetamide is a useful research compound. Its molecular formula is C20H19N3O2 and its molecular weight is 333.391. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)-N-(1-phenylethyl)acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound's structure can be broken down into key components that contribute to its biological activity:
- Pyrimidine Core : The 6-oxo-4-phenylpyrimidin structure is known for its interactions with various biological targets.
- Acetamide Group : This functional group enhances solubility and may influence the compound's pharmacokinetics.
- Phenylethyl Substituent : This moiety can enhance binding affinity to target proteins.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.2 | Apoptosis |
| HT-29 | 12.8 | Cell cycle arrest |
- Antimicrobial Properties : The compound has shown activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Interaction : It could interact with various receptors, modulating signaling pathways that lead to apoptosis.
- DNA Interaction : The pyrimidine structure may allow for interaction with DNA, leading to disruptions in replication and transcription processes.
Case Studies
Several studies have investigated the biological effects of this compound:
-
Cytotoxicity Assessment :
- A study conducted on a range of human cancer cell lines revealed that the compound displayed significant cytotoxic effects, with IC50 values indicating effective concentrations for inducing cell death.
-
Antimicrobial Testing :
- In vitro tests demonstrated that the compound inhibited bacterial growth at concentrations as low as 10 μg/mL against Staphylococcus aureus and Escherichia coli.
-
Structure-Activity Relationship (SAR) :
- Research has identified that modifications in the phenyl group significantly affect the compound's potency, suggesting a strong correlation between structural features and biological efficacy.
特性
IUPAC Name |
2-(6-oxo-4-phenylpyrimidin-1-yl)-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-15(16-8-4-2-5-9-16)22-19(24)13-23-14-21-18(12-20(23)25)17-10-6-3-7-11-17/h2-12,14-15H,13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYAJVBGYYJSKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CN2C=NC(=CC2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














